6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Overview
Description
“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the CAS Number: 7205-46-1 . It has a molecular weight of 167.6 and its IUPAC name is 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, one synthesis method involves stirring 2-Chloro-4-methylamino-5-aminopyridine with trimethyl ortho formate and formic acid at 100 °C for 3 hours .Molecular Structure Analysis
The molecular structure of “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” are diverse and can lead to various products . The compound can participate in reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Physical And Chemical Properties Analysis
“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 167.6 and is highly soluble in water and other polar solvents .Scientific Research Applications
Cathepsin S Inhibition
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogs have been identified as potent inhibitors of cathepsin S. These inhibitors show effectiveness against both purified enzyme and in human cell-based assays, making them significant in the study of cathepsin S related pathways and diseases (Cai et al., 2010).
Fluorescent Probes for Mercury Ion
This compound has been used in the development of fluorescent probes for mercury ion detection. It demonstrates efficiency as a probe both in acetonitrile and in buffered aqueous solution, highlighting its potential in environmental monitoring and analytical chemistry applications (Shao et al., 2011).
Chemical and Structural Analysis
Research has focused on the chemical and structural analysis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives. Studies include vibrational spectra, X-ray, and molecular structure analysis, providing insights into the physical and chemical properties of these compounds (Lorenc et al., 2008).
Development of Heterocyclic Systems
The compound has been involved in the synthesis of new heterocyclic systems. These systems are explored for their fluorescent properties, which could have applications in materials science and bioimaging technologies (Pordel et al., 2017).
Corrosion Inhibition
Studies have explored the use of imidazo[4,5-b] pyridine derivatives, including 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile, as corrosion inhibitors for metals. This research is significant in materials science, particularly in the context of preventing corrosion in industrial applications (Saady et al., 2021).
Synthesis of Novel Compounds
This chemical has been a key intermediate in the synthesis of various novel compounds. These synthetic routes and compounds have potential applications in pharmaceuticals, materials science, and organic chemistry (Zaki & Proença, 2007).
Safety and Hazards
Future Directions
Imidazole derivatives, including “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine”, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character and their ability to influence many cellular pathways . Therefore, the future directions in the research and development of this compound could involve exploring its potential therapeutic applications.
properties
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.